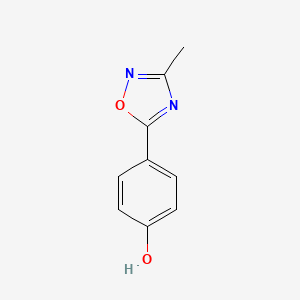

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

描述

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

作用机制

Target of Action

activities . They have also shown anticancer activity against different cancer cell lines .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can act as potent caspase 3 activation-mediated apoptosis inducers with tumor selective properties . Caspase 3 is an important therapeutic target for cancer therapy because its activation integrates upstream signals into the final execution of cell death .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can block the excitation of the nuclear factor κb (nf-кb) signaling pathway in a concentration-dependent manner . NF-кB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.

Result of Action

It is known that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and its induction in cancer cells can lead to the inhibition of tumor growth.

Action Environment

It is known that the effectiveness of anti-infective agents can be influenced by factors such as the presence of other microorganisms, the ph of the environment, and the presence of biological barriers .

生化分析

Cellular Effects

Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani

Molecular Mechanism

The molecular mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is not yet fully elucidated. Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), suggesting potential binding interactions with biomolecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenolic compound with a nitrile oxide intermediate, which can be generated in situ from an amidoxime precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high purity levels.

化学反应分析

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of halogenated phenol derivatives.

科学研究应用

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

相似化合物的比较

Similar Compounds

1,2,4-Oxadiazole: A basic oxadiazole structure without additional substituents.

3-Methyl-1,2,4-oxadiazole: Similar structure but without the phenolic group.

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline: Similar structure with an aniline group instead of a phenol group.

Uniqueness

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is unique due to the presence of both the oxadiazole ring and the phenolic group. This combination allows for unique chemical reactivity and biological activity, making it a valuable compound for various applications.

生物活性

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is a derivative of the oxadiazole family, known for its diverse biological activities. This compound has garnered interest due to its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activities of this compound can be attributed to several mechanisms:

- Caspase Activation : Compounds in the oxadiazole family have been shown to induce apoptosis in cancer cells through caspase 3 activation, suggesting their potential as anticancer agents.

- Inhibition of NF-kB Pathway : These compounds can block the nuclear factor κB (NF-kB) signaling pathway in a concentration-dependent manner, which is crucial in inflammation and cancer progression.

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It has shown effectiveness against various strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been established through various studies:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| E. coli | 25 | |

| Staphylococcus aureus | 25 | |

| Aspergillus niger | 25 | |

| Xanthomonas oryzae | Moderate |

These findings indicate that the compound possesses broad-spectrum antimicrobial activity which could be beneficial in treating infections caused by resistant strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives:

- In vitro Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 and HCT-116 with IC50 values ranging from 1.1 to 2.6 μM .

- Mechanism : The anticancer activity is primarily attributed to thymidylate synthase inhibition, a critical enzyme in DNA synthesis .

Case Studies

Several research studies have explored the biological activities of oxadiazole derivatives:

- Study on Antimicrobial Properties : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that certain compounds exhibited potent activity comparable to standard antibiotics .

- Anticancer Evaluation : Research involving triazole-tethered oxadiazole derivatives demonstrated significant cytotoxicity against cancer cell lines and highlighted the importance of structural modifications for enhancing biological activity .

属性

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARBCARLULHRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。